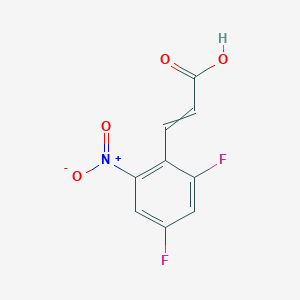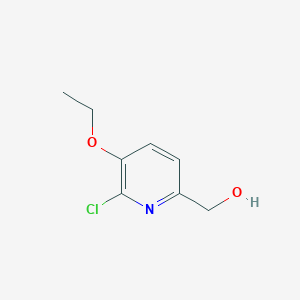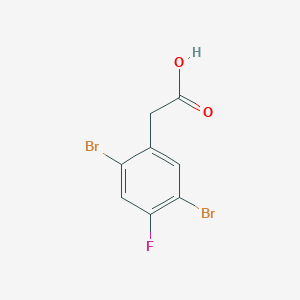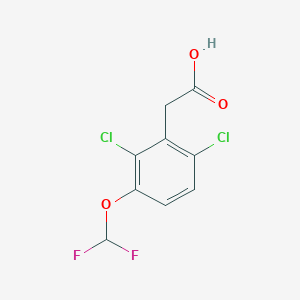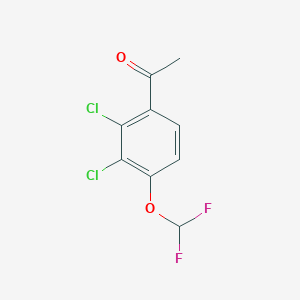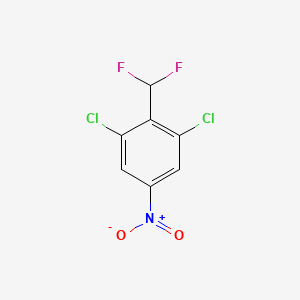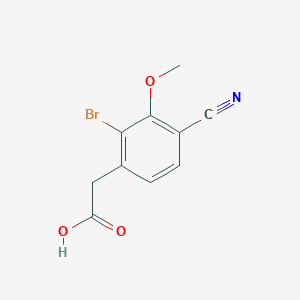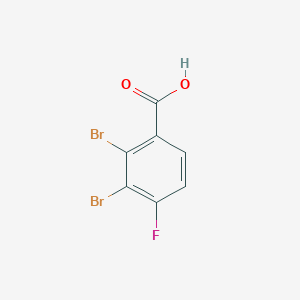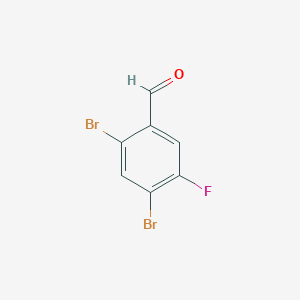
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
Vue d'ensemble
Description
“4-Isoxazol-5-yl-4-methylpiperidine hydrochloride” is a heterocyclic organic compound used in scientific experiments. It has a molecular formula of C9H15ClN2O and a molecular weight of 202.68 g/mol .
Synthesis Analysis
The synthesis of isoxazoles, the class of compounds to which “4-Isoxazol-5-yl-4-methylpiperidine hydrochloride” belongs, has been a subject of research in medicinal chemistry . The main methods for constructing the isoxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Applications De Recherche Scientifique
Stereoselective Synthesis of Isoxazolidines
Isoxazolidines are pivotal in organic synthesis, drug discovery, and chemical biology. A notable method for synthesizing methyleneoxy-substituted isoxazolidines involves copper-catalyzed aminooxygenation/cyclization, showcasing excellent yields and diastereoselectivities. This process also allows for the selective reduction and oxidation steps to unveil 2-amino-γ-lactone and its corresponding aminodiol, indicating the versatility of isoxazolidines in synthesis strategies (Karyakarte, Smith, & Chemler, 2012).
Methylglyoxal: Biological Implications
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, is formed endogenously and is involved in modifying proteins through the formation of advanced glycation end-products. These modifications have significant implications in the complications of diabetes and neurodegenerative diseases, highlighting the biochemical relevance of reactive intermediates like MG in disease pathology and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Anticancer and Electrochemical Behavior of Isoxazolones
Isoxazolone derivatives exhibit notable anticancer activity and electrochemical properties. A study on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives revealed their efficiency as anticancer agents against lung cancer cells, alongside demonstrating significant electrochemical behavior. This suggests the potential of isoxazolone scaffolds in developing novel drug candidates with dual functional properties (Badiger, Khatavi, & Kamanna, 2022).
Antimicrobial Activity of Isoxazol-5-one Azo Dyes
The synthesis of 3-Methyl-4 H -isoxazol-5-one and its coupling with diazotized substituted amine to form azo dyes demonstrated antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans. This green chemistry approach not only emphasizes the antimicrobial potential of isoxazolone-based compounds but also the environmental friendliness of their synthesis process (Banpurkar, Wazalwar, & Perdih, 2018).
Photochemical Synthesis and Larvicidal Activity
Exploring the synthesis of isoxazole-5(4H)-ones through organic photoredox catalysis in continuous flow conditions has led to the production of compounds with larvicidal activity against Aedes aegypti. This innovative approach not only streamlines the synthesis process but also opens up new avenues for the development of bioactive molecules with potential applications in vector control strategies (Sampaio et al., 2023).
Safety and Hazards
Safety information for “4-Isoxazol-5-yl-4-methylpiperidine hydrochloride” includes several precautionary statements such as keeping the container tightly closed, protecting from moisture, and handling under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be allowed to contact with air .
Propriétés
IUPAC Name |
5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUZKHRXJKLYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



